Cas no 89365-11-7 (1-(3-butenyl)-2-thiourea)

1-(3-butenyl)-2-thiourea structure
1-(3-butenyl)-2-thiourea structure
Product Name:1-(3-butenyl)-2-thiourea
CAS No:89365-11-7
MF:C5H10N2S
MW:130.211299419403
CID:2068003
PubChem ID:23466603
Update Time:2025-04-21

1-(3-butenyl)-2-thiourea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-butenyl)-2-thiourea
    • 1-(3-Butenyl)-thioharnstoff
    • -thioharnstoff
    • Allylcarbinylthioharnstoff
    • But-3-enyl-thioharnstoff
    • but-3-enyl-thiourea
    • N-Allylomethyl-thioharnstoff
    • EN300-7590442
    • (but-3-en-1-yl)thiourea
    • SCHEMBL1733094
    • AKOS006339192
    • homoallyl thiourea
    • 89365-11-7
    • Thiourea, N-3-buten-1-yl-
    • Inchi: 1S/C5H10N2S/c1-2-3-4-7-5(6)8/h2H,1,3-4H2,(H3,6,7,8)
    • InChI Key: KCISBBLCEUVIOT-UHFFFAOYSA-N
    • SMILES: S=C(N)NCCC=C

Computed Properties

  • Exact Mass: 130.05646950g/mol
  • Monoisotopic Mass: 130.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 90.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • Density: 1.053±0.06 g/cm3(Predicted)
  • Melting Point: 65.5-66 °C(Solv: water (7732-18-5))
  • Boiling Point: 204.8±33.0 °C(Predicted)
  • pka: 14.75±0.70(Predicted)

1-(3-butenyl)-2-thiourea Pricemore >>

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